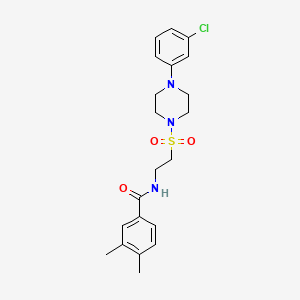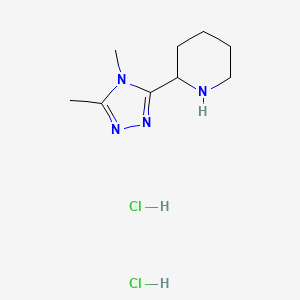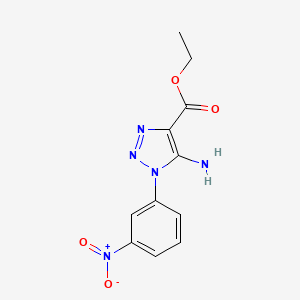![molecular formula C10H18ClNO2 B2721782 Methyl 2-aminospiro[3.4]octane-2-carboxylate hcl CAS No. 2411227-03-5](/img/structure/B2721782.png)
Methyl 2-aminospiro[3.4]octane-2-carboxylate hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-aminospiro[3.4]octane-2-carboxylate hcl” is a chemical compound with the CAS Number: 2411227-03-5 . It has a molecular weight of 219.71 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H17NO2.ClH/c1-13-8(12)10(11)6-9(7-10)4-2-3-5-9;/h2-7,11H2,1H3;1H . This indicates that the compound has a spirocyclic structure with an amino group and a carboxylate group attached.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 219.71 .Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 3-aminobicyclo[3.2.1]octane-3-carboxylic acids demonstrated their utility in exploring the specificity of membrane transport systems in tumor and hepatoma cells, highlighting the potential for developing discriminatory substrates for amino acid transport systems (Christensen et al., 1983). Similarly, research into sila-analogues of σ ligands provides insights into the structural and pharmacological properties of compounds related to Methyl 2-aminospiro[3.4]octane-2-carboxylate hcl, enriching our understanding of central nervous system receptors (Tacke et al., 2003).
Biological Activity and Applications
Investigations into spiropentane mimics of nucleosides have unveiled their potential as antiviral agents, showcasing the versatility of spiro compounds in therapeutic development (Guan et al., 2000). Conformationally restricted glutamic acid analogues represent another dimension of research, where stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid are studied for their potential in mechanistic studies or as biologically active compounds (Chernykh et al., 2014).
Mechanistic Insights and Synthetic Applications
The synthesis of non-natural conformationally rigid spiro-linked amino acids opens new avenues for the design of glutamic acid and lysine analogues, highlighting the utility of such compounds in probing biological mechanisms and developing novel therapeutic agents (Yashin et al., 2019). Moreover, the exploration of spiro[2.3]hexane amino acids as GABAergic cascade modulators emphasizes the therapeutic potential of spiro compounds in treating central nervous system disorders (Yashin et al., 2017).
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-aminospiro[3.4]octane-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c1-13-8(12)10(11)6-9(7-10)4-2-3-5-9;/h2-7,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQVRVBANDAJRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC2(C1)CCCC2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclopropanecarboxamide](/img/structure/B2721700.png)



![2,4-Dibromo-6-[(2-chloroanilino)methyl]benzenol](/img/structure/B2721709.png)



![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide](/img/structure/B2721716.png)

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2721718.png)


